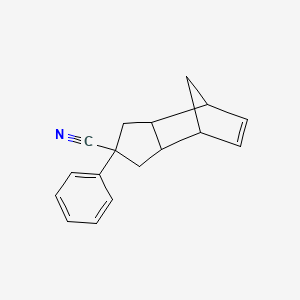![molecular formula C18H12N2S2 B14340312 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione CAS No. 104616-26-4](/img/structure/B14340312.png)
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione is an organic compound that belongs to the diketopyrrolopyrrole (DPP) family. These compounds are known for their vibrant colors and are widely used as high-performance pigments due to their color strength, brightness, and low solubility in common solvents . The unique structure of this compound allows it to form a two-dimensional network through intermolecular hydrogen bonds and π-π interactions, contributing to its stability and performance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione typically involves the reaction of suitable precursors under controlled conditions. One common method involves the alkylation of nitrogen atoms in the presence of potassium t-butoxide as a base in 1-methyl-2-pyrrolidinone . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize impurities. The final product is often purified through recrystallization or chromatographic techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopyrrolopyrrole derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione involves its ability to form stable structures through intermolecular hydrogen bonds and π-π interactions. These interactions contribute to its stability and performance as a pigment and electronic material . The compound’s electron-deficient core facilitates its use in electronic applications by forming low LUMO energy levels, which enhance air stability for n-type organic semiconductors .
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Diphenyl-N,N’-dimethylpyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-Diphenyl-N-butylpyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-Diphenyl-N,N’-dibutylpyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-Diphenyl-N-hexylpyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-Diphenyl-N,N’-dihexylpyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-Diphenyl-N-dodecylpyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-Diphenyl-N,N’-didodecylpyrrolo[3,4-c]pyrrole-1,4-dione
Uniqueness
What sets 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione apart from its similar compounds is its specific structural configuration, which allows for unique intermolecular interactions and stability. This makes it particularly valuable in applications requiring high-performance pigments and electronic materials .
Propiedades
Número CAS |
104616-26-4 |
|---|---|
Fórmula molecular |
C18H12N2S2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
1,4-diphenyl-3-sulfanyl-2H-pyrrolo[3,4-c]pyrrole-6-thione |
InChI |
InChI=1S/C18H12N2S2/c21-17-13-14(16(20-17)12-9-5-2-6-10-12)18(22)19-15(13)11-7-3-1-4-8-11/h1-10,19,22H |
Clave InChI |
QYGVHSCPZHRUJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(=C(N2)S)C(=NC3=S)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14340230.png)

![2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene](/img/structure/B14340243.png)
![1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene](/img/structure/B14340267.png)


![8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione](/img/structure/B14340272.png)






![1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14340308.png)
